molecular formula C27H28N2O3 B11187952 N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide

Cat. No.: B11187952
M. Wt: 428.5 g/mol
InChI Key: QXKBOPHSPFAFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinoline core substituted with a 4-methoxybenzoyl group at position 1 and a methyl group at position 2. The N-phenylpropanamide moiety is attached to the nitrogen atom at position 4 ().

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[1-(4-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C27H28N2O3/c1-4-26(30)29(21-10-6-5-7-11-21)25-18-19(2)28(24-13-9-8-12-23(24)25)27(31)20-14-16-22(32-3)17-15-20/h5-17,19,25H,4,18H2,1-3H3

InChI Key

QXKBOPHSPFAFFG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide typically involves multi-step organic reactions. One common method includes the acylation of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride . This intermediate is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound 1 : N-[1-(2-Methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpropanamide ()
  • Key Differences: Substituent Position: The benzoyl group is substituted at the 2-methoxy position instead of 4-methoxy.
Compound 2 : N-[1-Methyl-2-(2-thienyl)ethyl-4-piperidinyl]-N-phenylpropanamide (Alpha-methylthiofentanyl) ()
  • Key Differences: Core Structure: Replaces the tetrahydroquinoline with a piperidine ring. Substituents: Features a thienyl group and methyl substitution on the ethyl side chain. Impact: The piperidine core and thienyl group are hallmarks of fentanyl derivatives, which target opioid receptors. The tetrahydroquinoline in the target compound may confer distinct selectivity or reduced CNS penetration.

Fentanyl and Sufentanil Analogues

Compound 3 : Fentanyl (N-(1-(2-Phenylethyl)-4-piperidinyl)-N-phenylpropanamide) ()
  • Key Differences: Core Structure: Uses a piperidine ring instead of tetrahydroquinoline. Substituents: A phenylethyl group replaces the 4-methoxybenzoyl moiety. Impact: Fentanyl’s phenylethyl group enhances µ-opioid receptor binding. The target compound’s bulkier benzoyl group may reduce opioid activity but improve selectivity for non-opioid targets.
Compound 4 : N-(1-Phenacyl-4-piperidyl)propionanilide ()
  • Key Differences: Core Structure: Piperidine vs. tetrahydroquinoline. Substituents: Phenacyl (2-oxo-2-phenylethyl) group instead of 4-methoxybenzoyl. Impact: The ketone in phenacyl may increase metabolic instability compared to the ether linkage in the target compound.

Derivatives with Alternative Amide Linkages

Compound 5 : Propanamide, N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl- ()
  • Key Differences: Core Structure: Piperidine with a methoxymethyl group at position 4. Substituents: Lacks the tetrahydroquinoline backbone and methyl group. Impact: The methoxymethyl group may enhance solubility but reduce lipophilicity compared to the target compound’s aromatic benzoyl group.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Inference
Target Compound Tetrahydroquinoline 4-Methoxybenzoyl, Methyl Potential non-opioid receptor modulation
N-[1-(2-Methoxybenzoyl)-...propanamide (Compound 1) Tetrahydroquinoline 2-Methoxybenzoyl Reduced steric compatibility vs. target
Alpha-methylthiofentanyl (Compound 2) Piperidine Thienyl, Methyl High µ-opioid receptor affinity
Fentanyl (Compound 3) Piperidine Phenylethyl Classic opioid agonist
N-(1-Phenacyl-4-piperidyl)propionanilide (Compound 4) Piperidine Phenacyl Metabolic instability
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (Compound 5) Piperidine Methoxymethyl Enhanced aqueous solubility

Research Implications

  • Substituent Effects : Para-methoxy groups on aromatic systems (e.g., benzoyl) are associated with enhanced lipophilicity and membrane permeability compared to ortho-substituted analogues .
  • Opioid vs. Non-Opioid Activity: The absence of fentanyl-like phenylethyl or thienyl groups in the target compound suggests divergent mechanisms, possibly targeting serotonin or sigma receptors .

Biological Activity

N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylpropanamide, with the CAS number 351191-45-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C32H30N2O4, with a molecular weight of 506.59 g/mol. Its structure features a quinoline core substituted with methoxy and phenyl groups, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. In studies assessing antibacterial efficacy, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Similar compounds have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. This suggests that this compound might be effective in treating conditions like Alzheimer’s disease and certain gastrointestinal disorders .

Anticancer Properties

Quinoline derivatives have been recognized for their anticancer properties. Studies have demonstrated that certain analogs exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest . The specific activity of this compound in these contexts remains to be fully elucidated.

Case Study 1: Antibacterial Screening

In a comparative study of various quinoline derivatives, this compound was evaluated for its antibacterial properties. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics against S. typhi, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Enzyme Inhibition Assays

In enzyme inhibition assays focusing on AChE and urease inhibition, the compound showed promising results. The inhibition constants (Ki values) were determined to be significantly lower than those of control compounds known for their inhibitory effects. This positions this compound as a candidate for further development in neurodegenerative disease therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.